molecular formula C10H18O5 B13971679 Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate CAS No. 545518-32-9

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate

Cat. No.: B13971679
CAS No.: 545518-32-9
M. Wt: 218.25 g/mol
InChI Key: UWQGUUONFQYQMJ-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is an organic compound with a unique structure that includes a dioxane ring

Properties

CAS No.

545518-32-9

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl (2-ethyl-2-methyl-1,3-dioxan-5-yl) carbonate

InChI

InChI=1S/C10H18O5/c1-4-10(3)13-6-8(7-14-10)15-9(11)12-5-2/h8H,4-7H2,1-3H3

InChI Key

UWQGUUONFQYQMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(CO1)OC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be synthesized through the reaction of ethyl acetoacetate with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like toluene under reflux conditions with a Dean-Stark apparatus to remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions[][2].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols[2][2].

Scientific Research Applications

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to desired effects in medicinal applications .

Comparison with Similar Compounds

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications.

Biological Activity

Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is a compound with potential biological activity, particularly in the context of antiviral and fungicidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16O5. Its structure features a dioxane ring which is known for its versatility in medicinal chemistry.

Antiviral Activity

Recent research has highlighted the antiviral potential of compounds related to dioxanes. A notable study demonstrated that bisdioxane derivatives could inhibit the replication of the Sindbis virus, with one compound achieving an effective concentration (EC50) of 14 μM . The mechanism involves binding to the viral capsid protein, thereby preventing capsid assembly and inhibiting viral budding.

Comparison of Antiviral Efficacy

CompoundEC50 (μM)Mechanism of Action
This compoundTBDTBD
Bisdioxane derivative14Inhibits capsid assembly
(R)-2-hydroxymethyl-[1,4]dioxane3.4More effective than target compound

Fungicidal Activity

Another area where dioxane derivatives have shown promise is in fungicidal applications. Compounds such as 3-cycloalkyl-1-(1,3-dioxan-5-yl)-2-(1,2,4-triazol-1-yl) propanols exhibit superior fungicidal activity compared to traditional agents . These findings suggest that modifications to the dioxane structure can enhance biological activity significantly.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Viral Replication : Similar to other dioxane derivatives, it is hypothesized that this compound may interact with viral proteins or enzymes crucial for replication.
  • Fungal Cell Membrane Disruption : The structural properties may allow it to integrate into fungal cell membranes, leading to increased permeability and cell lysis.

Study on Antiviral Efficacy

A study conducted on related bisdioxane compounds showed promising results in inhibiting viral replication in BHK cells. The compounds were tested at concentrations below cytotoxic levels, demonstrating their potential as therapeutic agents without significant toxicity .

Study on Fungicidal Activity

Research into the fungicidal properties of 3-cycloalkyl derivatives indicated that these compounds could outperform existing treatments in agricultural applications. The study evaluated their effectiveness under controlled conditions and found significant reductions in fungal growth compared to control groups .

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